

Impact of CYP3A4 inhibitors on Vicriviroc plasma concentrations

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Compound of Interest

Compound Name: Vicriviroc

Cat. No.: B613818

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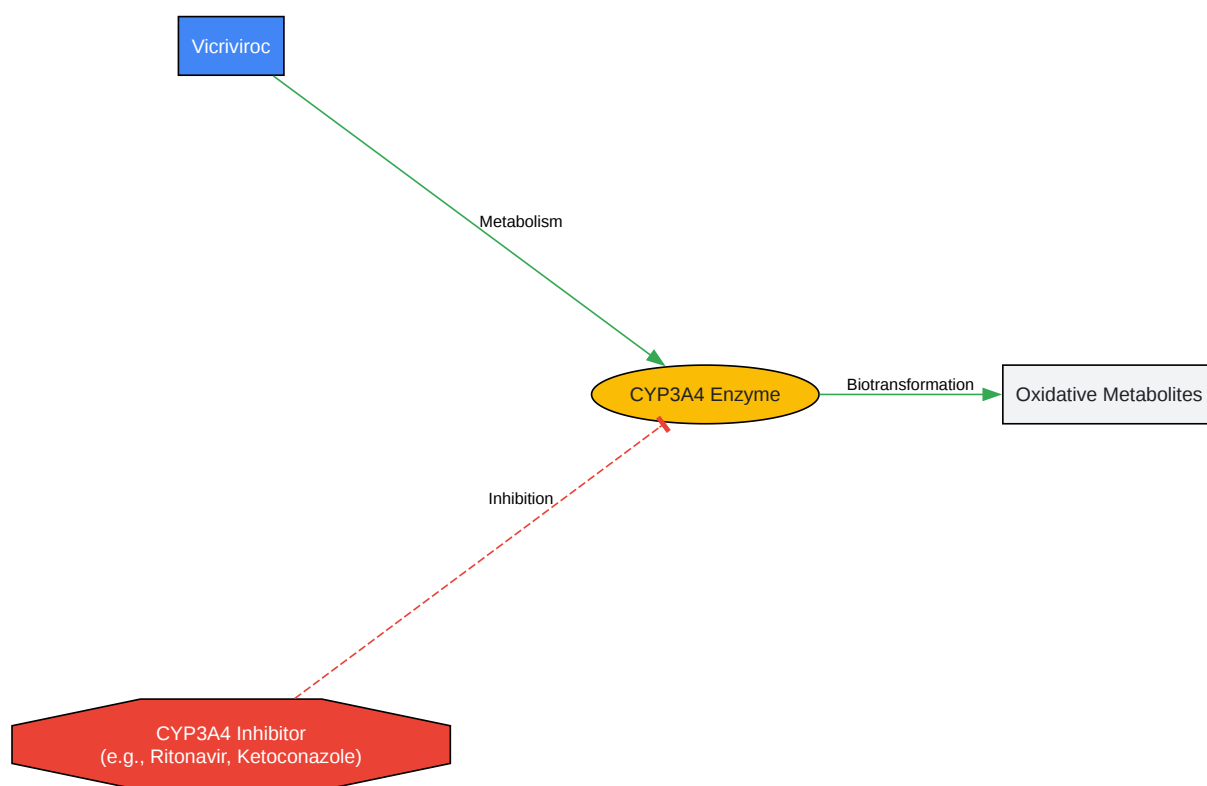
Technical Support Center: Vicriviroc Pharmacokinetics

This guide provides technical information and answers to frequently asked questions regarding the impact of CYP3A4 inhibitors on the plasma concentrations of **vicriviroc**.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for vicriviroc?

Vicriviroc is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[1][2][3] In vitro studies have confirmed that CYP3A4 is the main enzyme responsible for **vicriviroc**'s biotransformation, with minor roles played by CYP2C9 and CYP3A5.[3] Incubation with an anti-CYP3A4/5 specific antibody has been shown to inhibit over 80% of **vicriviroc** metabolism.[3]



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Caption: **Vicriviroc** Metabolism by CYP3A4 and Inhibition.

Q2: How do potent CYP3A4 inhibitors affect **vicriviroc** plasma concentrations?

Coadministration of **vicriviroc** with potent CYP3A4 inhibitors leads to a significant increase in **vicriviroc** plasma concentrations.^{[4][5]} This occurs because the inhibitor reduces the metabolic activity of the CYP3A4 enzyme, slowing down the clearance of **vicriviroc** from the body. For instance, the potent CYP3A4 inhibitor ritonavir can increase **vicriviroc** plasma concentrations by 2 to 6-fold.^{[4][6]} This interaction necessitates careful consideration of dosing when these drugs are used concurrently.^[5]

Q3: What is the quantitative impact of specific CYP3A4 inhibitors on **vicriviroc** pharmacokinetics (PK)?

Several clinical trials have quantified the effect of co-administering CYP3A4 inhibitors with **vicriviroc**. The most significant interactions are observed with potent inhibitors, particularly ritonavir-boosted protease inhibitors. Lopinavir/ritonavir, for example, increased the maximum concentration (C_{max}) of **vicriviroc** by 234% and the area under the curve (AUC) by 424%.^[2] However, when **vicriviroc** is added to a stable regimen already containing a ritonavir-boosted protease inhibitor, the impact on **vicriviroc** exposure is not considered clinically relevant, and dose adjustments are generally not required.^[7]

Data Summary: Impact of Co-administered Drugs on **Vicriviroc** PK

Co-administered Drug(s)	Vicriviroc Dose	Ritonavir Dose	Change in Vicriviroc Cmax	Change in Vicriviroc AUC	Clinical Recommendation
Lopinavir/Ritonavir	Not Specified	Not Specified	▲ 234% [2]	▲ 424% [2]	Monitor for adverse events.
Atazanavir/Ritonavir	15 mg QD	100 mg BID	No significant change [8]	No significant change [8]	No dose adjustment needed. [7]
Darunavir/Ritonavir	30 mg QD	100 mg BID	▼ 17% [8]	▼ 7% [8]	No dose adjustment needed. [7] [8]
Fosamprenavir/Ritonavir	Not Specified	Boosted	Not specified	Not specified	No dose adjustment needed. [7]
Indinavir/Ritonavir	Not Specified	Boosted	Not specified	Not specified	No dose adjustment needed. [7]
Saquinavir/Ritonavir	Not Specified	Boosted	Not specified	Not specified	No dose adjustment needed. [7]
Tipranavir/Ritonavir	15 mg	200 mg BID	No difference observed [9]	No difference observed [9]	No dose adjustment needed. [9]
Nelfinavir/Ritonavir	Not Specified	Boosted	Not specified	Not specified	No dose adjustment needed. [7]

| Zidovudine/Lamivudine | 50 mg BID | None | No clinically relevant effect[\[8\]](#) | No clinically relevant effect[\[8\]](#) | No dose adjustment needed. |

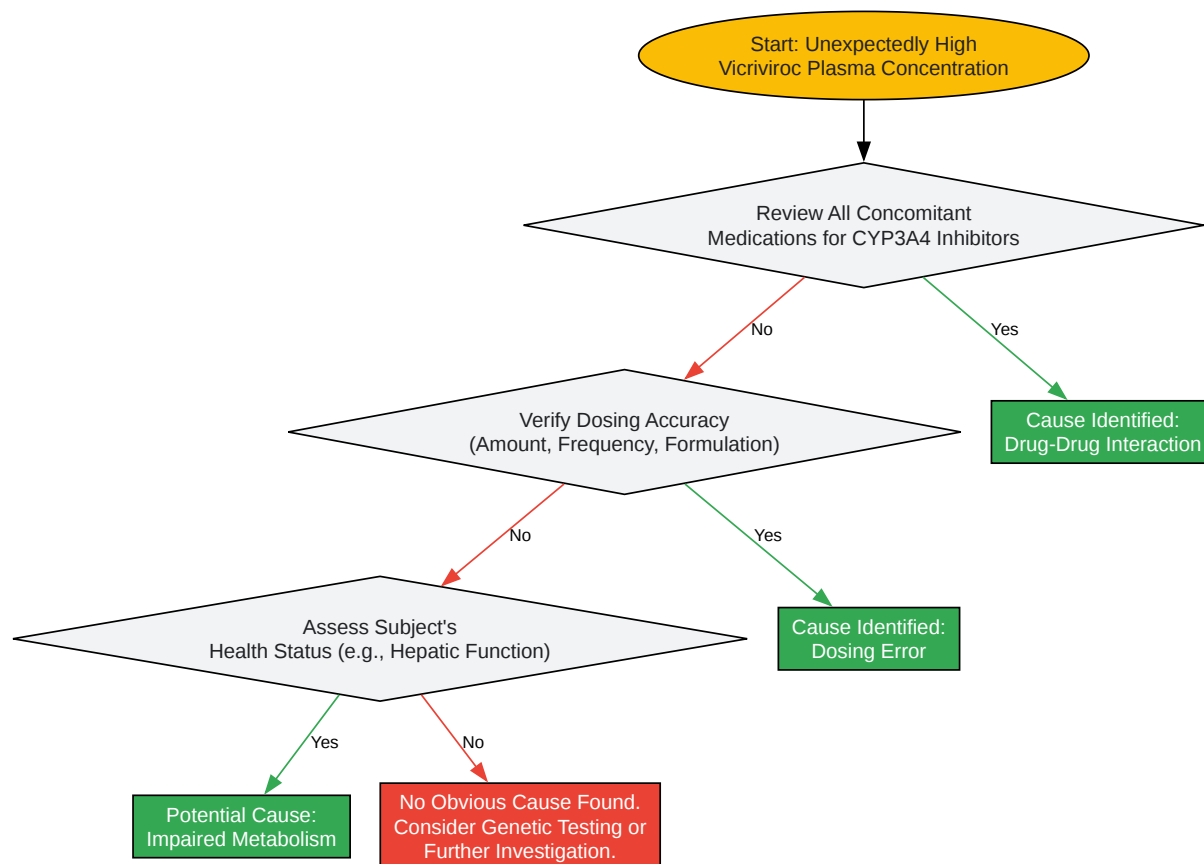
Note: "Boosted" refers to the use of low-dose ritonavir to inhibit CYP3A4 and increase the plasma concentration of the co-administered protease inhibitor.

Troubleshooting Guide

Q4: My in-vivo experiment shows higher-than-expected **vicriviroc** plasma concentrations. What are the potential causes?

If you observe unexpectedly high **vicriviroc** exposure, consider the following factors:

- **Concomitant Medications:** The most likely cause is the co-administration of a known or unknown CYP3A4 inhibitor. Review all substances administered to the subjects, including other antiretrovirals (especially ritonavir-boosted protease inhibitors), azole antifungals (like ketoconazole), and certain macrolide antibiotics.^[5]
- **Genetic Polymorphisms:** Although less characterized for **vicriviroc** specifically, genetic variations in CYP3A4 can lead to reduced enzyme function in some individuals, resulting in higher drug exposure.
- **Hepatic Impairment:** Subjects with liver disease may have reduced metabolic capacity, leading to decreased clearance and higher plasma concentrations of **vicriviroc**.
- **Dosing Error:** Verify that the correct dose of **vicriviroc** was administered and that no errors occurred during formulation or delivery.



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Caption: Troubleshooting High **Vicriviroc** Concentrations.

Experimental Protocols

Methodology Spotlight: Fixed-Sequence Crossover Study for DDI

To assess the impact of a CYP3A4 inhibitor on **vicriviroc** pharmacokinetics, a fixed-sequence crossover study design is often employed. This design is common in drug-drug interaction (DDI) trials involving healthy adult subjects.[7]

Objective: To determine the effect of a CYP3A4 inhibitor (e.g., a ritonavir-boosted protease inhibitor) on the pharmacokinetic profile of **vicriviroc**.

Study Design:

- Phase 1 (Reference): Subjects receive **vicriviroc** co-administered with ritonavir for a fixed duration (e.g., 7-10 days) to achieve steady-state concentrations. Serial blood samples are collected over a 24-hour period to determine the pharmacokinetic profile (AUC, C_{max}, C_{min}).
- Phase 2 (Test): Following the initial phase (often without a washout period in fixed-sequence designs), the protease inhibitor being investigated is added to the **vicriviroc** and ritonavir regimen. This combination is administered for a duration sufficient to achieve steady-state for all drugs.
- Phase 3 (Sampling): Serial blood samples are collected again over a 24-hour period to determine the pharmacokinetic profile of **vicriviroc** in the presence of the protease inhibitor.

Key Procedures:

- Subject Enrollment: Healthy male and female adult volunteers are enrolled after screening for inclusion/exclusion criteria.
- Dosing Regimen: All drugs are administered at specified doses and intervals. For example, **vicriviroc** might be given once daily, while the ritonavir-boosted protease inhibitor is given once or twice daily.
- Blood Sampling: On designated pharmacokinetic study days (e.g., Day 10 and Day 21), blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
- Bioanalysis: Plasma is separated from blood samples and **vicriviroc** concentrations are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: Key parameters including AUC (Area Under the Curve), C_{max} (Maximum Concentration), and C_{min} (Trough Concentration) are calculated using noncompartmental methods.

- Statistical Analysis: The log-transformed pharmacokinetic parameters from Phase 1 and Phase 3 are compared statistically to determine if the addition of the protease inhibitor caused a clinically significant change in **vicriviroc** exposure.



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Caption: Fixed-Sequence Drug-Interaction Study Workflow.

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